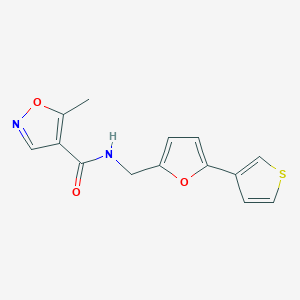

![molecular formula C21H23N5 B2808038 N-isopentyl-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 902285-37-4](/img/structure/B2808038.png)

N-isopentyl-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

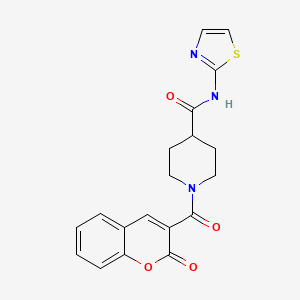

The [1,2,3]-triazolo [1,5-a] quinoxalin-4 (5 H )-one scaffold and its analogues are relevant structural templates in both natural and synthetic biologically active compounds . They are often used in medicinal chemistry applications .

Synthesis Analysis

The synthesis of these compounds often involves the use of eco-compatible catalysts and reaction conditions . A sustainable and extensive derivatization campaign is usually performed at both the endocyclic amide nitrogen and the ester functionality .

Chemical Reactions Analysis

These compounds are often synthesized using hydrazonoyl halides as precursors . The reaction scope is comprehensively explored, and difficulties in introducing functional groups on this structural template are overcome .

科学的研究の応用

Synthesis of Polycondensed Heterocycles : This compound has been used in the synthesis of partially hydrogenated triazolopyrimidines and triazoloquinazolines. These polycondensed heterocycles have potential applications in various fields of chemistry and pharmacology (Chernyshev et al., 2014).

Adenosine Receptor Antagonism : Derivatives of triazoloquinazolines, similar in structure to N-isopentyl-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine, have been identified as potent adenosine receptor antagonists. These compounds have shown promising results in the development of new pharmaceuticals (Burbiel et al., 2016).

Anti-inflammatory Agents : Research has shown that some triazoloquinazoline derivatives possess significant anti-inflammatory activity. This suggests their potential use in developing new anti-inflammatory drugs (Martynenko Yu V et al., 2019).

Anticancer Potential : Studies indicate that certain [1,2,4]triazoloquinazoline derivatives have potent antiproliferative effects against various cancer cell lines. This points to their possible application in cancer therapy (Kaneko et al., 2020).

Diversity-Oriented Synthesis : The compound plays a role in the diversity-oriented synthesis of polycyclic heterocycles, which is crucial for the discovery of new biologically active compounds (Pyatakov et al., 2015).

Water-Mediated Synthesis : It has been involved in water-mediated selective synthesis techniques, contributing to more sustainable and eco-friendly chemical processes (Zhang et al., 2015).

将来の方向性

作用機序

Target of Action

Similar compounds have been found to targetA2B receptors . These receptors are known to mediate pathophysiological conditions associated with the cumulative level of adenosine, such as tumors and ischemia .

Mode of Action

It can be inferred from related studies that the compound might interact with its targets (such as a2b receptors) and induce changes that could lead to its observed effects .

Biochemical Pathways

A2b receptors, which are potential targets of this compound, are known to regulate angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor, and subsequently angiogenesis, which is one of the major mechanisms for tumor growth regulation .

Result of Action

Related compounds have shown promising antimicrobial, antitubercular, and anti-hiv activities . For instance, compound N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine showed potent activity against E. coli, P. aeruginosa, and S. epidermidis .

Action Environment

This compound and its derivatives present an interesting area for further study, particularly in the context of their potential antimicrobial, antitubercular, and anti-HIV activities .

特性

IUPAC Name |

N-(3-methylbutyl)-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5/c1-14(2)12-13-22-20-17-6-4-5-7-18(17)26-21(23-20)19(24-25-26)16-10-8-15(3)9-11-16/h4-11,14H,12-13H2,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMXSAIIEWUVGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 1-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2807956.png)

![7-bromo-5-(4-fluorophenyl)-4-(2-oxo-2H-chromene-3-carbonyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2807959.png)

![2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2807971.png)

![1-allyl-2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2807978.png)